4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-ethylquinolin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-ethylquinolin-1-ium iodide is a complex organic compound with a unique structure that includes a quinoline core, an imine group, and a dimethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-ethylquinolin-1-ium iodide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 1-ethylquinolin-1-ium iodide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like methanol or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the imine bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-ethylquinolin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-ethylquinolin-1-ium iodide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-ethylquinolin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzaldehyde: A precursor used in the synthesis of the target compound.
1-Ethylquinolin-1-ium iodide: Another precursor involved in the synthesis.
Quinoline derivatives: Compounds with similar quinoline cores but different substituents.
Uniqueness
4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-ethylquinolin-1-ium iodide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
110605-55-5 |
---|---|
Molecular Formula |
C20H22IN3 |
Molecular Weight |
431.3 g/mol |
IUPAC Name |
4-[(1-ethylquinolin-1-ium-4-yl)methylideneamino]-N,N-dimethylaniline;iodide |
InChI |
InChI=1S/C20H22N3.HI/c1-4-23-14-13-16(19-7-5-6-8-20(19)23)15-21-17-9-11-18(12-10-17)22(2)3;/h5-15H,4H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
MDQGZZJWAUMWIM-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=CC=C(C2=CC=CC=C21)C=NC3=CC=C(C=C3)N(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.